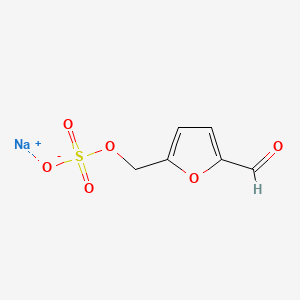
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt is a biochemical compound with the molecular formula C6H33N6O15P3. It is a derivative of inositol, a type of sugar alcohol, and is involved in various cellular processes. This compound is particularly significant in the field of biochemistry and cell biology due to its role as a secondary messenger in signal transduction pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt typically involves the phosphorylation of myo-inositol. The process includes multiple steps of phosphorylation, often using reagents such as phosphoric acid and ammonium salts. The reaction conditions usually require controlled pH and temperature to ensure the correct addition of phosphate groups at the 1, 4, and 5 positions of the inositol ring.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt undergoes various chemical reactions, including:
Hydrolysis: Breaking down the compound into inositol and phosphate groups.
Phosphorylation: Adding additional phosphate groups to the inositol ring.
Dephosphorylation: Removing phosphate groups from the inositol ring.
Common Reagents and Conditions
Common reagents used in these reactions include phosphoric acid, ammonium salts, and various catalysts. The reactions typically occur under controlled pH and temperature conditions to ensure specificity and efficiency.
Major Products
The major products formed from these reactions include inositol phosphates with varying degrees of phosphorylation, such as inositol monophosphate, inositol bisphosphate, and inositol trisphosphate.
科学的研究の応用
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other inositol phosphates and related compounds.
Biology: Plays a crucial role in signal transduction pathways, particularly in the release of calcium ions from intracellular stores.
Medicine: Investigated for its potential therapeutic effects in diseases related to calcium signaling and metabolism.
Industry: Utilized in the production of biochemical assays and diagnostic kits.
作用機序
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt functions as a secondary messenger in cellular signal transduction. It is produced by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate. Once formed, it binds to inositol 1,4,5-trisphosphate receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium concentration activates various calcium-dependent enzymes and signaling pathways, ultimately influencing cellular functions such as metabolism, growth, and differentiation .
類似化合物との比較
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt can be compared with other inositol phosphates, such as:
D-myo-Inositol 1,4,5-Trisphosphate Trisodium Salt: Similar in structure but differs in the counterion, which can affect solubility and biological activity.
D-myo-Inositol 1,2,3,4,5,6-Hexakisphosphate Dodecasodium Salt: Contains six phosphate groups, making it more highly phosphorylated and with different biological functions.
D-myo-Inositol 1,3,4,5-Tetrakisphosphate Ammonium Salt: Contains four phosphate groups and is involved in different signaling pathways.
These comparisons highlight the unique properties of this compound, particularly its specific role in calcium signaling and its distinct chemical structure.
特性
IUPAC Name |
hexaazanium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.6H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);6*1H3/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYOERFOZGUFMQ-PPKFVSOLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H33N6O15P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857872 |
Source


|
| Record name | Hexakisammonium (1R,2R,3S,4R,5R,6S)-3,5,6-trihydroxycyclohexane-1,2,4-triyl tris(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112571-68-3 |
Source


|
| Record name | Hexakisammonium (1R,2R,3S,4R,5R,6S)-3,5,6-trihydroxycyclohexane-1,2,4-triyl tris(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)



![[2,2'-Binaphthalene]-6,6'-dicarboxylic Acid](/img/structure/B589441.png)

